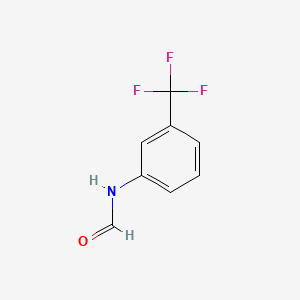

3-(Trifluoromethyl)formanilide

Description

The exact mass of the compound 3'-Trifluoromethylformanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPECHNDWLRNHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215918 | |

| Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-78-3 | |

| Record name | N-[3-(Trifluoromethyl)phenyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 657-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(trifluoromethyl)phenyl]formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)FORMANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X52F9KDT8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)formanilide: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)formanilide, a pivotal chemical intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group (–CF₃) into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document delves into the chemical and physical properties of this compound, its synthesis, spectroscopic characterization, and its significant applications as a versatile building block. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Significance of the Trifluoromethyl Moiety

The introduction of fluorine and fluorinated groups into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and biological properties.[2][4] The trifluoromethyl (TFM) group, in particular, is of immense interest due to its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability owing to the strength of the carbon-fluorine bond.[1][2] These characteristics can lead to improved pharmacokinetic profiles, enhanced binding to biological targets, and increased bioavailability of drug candidates.[2][3] this compound, also known as N-(3-Trifluoromethylphenyl)formamide, serves as a crucial precursor for introducing the 3-(trifluoromethyl)phenyl moiety into a wide range of complex molecules, making it a valuable tool for medicinal and agricultural chemists.[3][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 657-78-3 | [5][6] |

| Molecular Formula | C₈H₆F₃NO | [5][6][7] |

| Molecular Weight | 189.13 g/mol | [5][6][7] |

| Synonyms | N-(3-Trifluoromethylphenyl)formamide, α,α,α-Trifluoro-m-formotoluidide, 3'-(Trifluoromethyl)formanilide | [5] |

| Appearance | Not explicitly stated, but related anilines are often liquids or low-melting solids. | |

| Predicted XlogP | 2.6 | [8] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the formylation of 3-(trifluoromethyl)aniline. This reaction is a classic example of N-acylation.

Reaction Scheme

The synthesis proceeds via the reaction of 3-(trifluoromethyl)aniline with a formylating agent, typically formic acid.

Caption: Synthesis of this compound from 3-(trifluoromethyl)aniline.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on standard formylation reactions of anilines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 equivalent).

-

Addition of Reagent: To the aniline, add an excess of formic acid (e.g., 2-3 equivalents). The use of excess formic acid drives the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for a specified period (typically 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining formic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices

-

Excess Formic Acid: Using an excess of the formylating agent ensures that the limiting reactant, 3-(trifluoromethyl)aniline, is fully consumed, maximizing the yield.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the formylation to occur at a reasonable rate.

-

Precipitation in Water: this compound is an organic compound with limited solubility in water, while formic acid is highly soluble. This difference in solubility allows for a simple and effective initial purification step.

-

Recrystallization: This is a standard technique for purifying solid organic compounds, removing impurities and resulting in a product with high purity.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic methods. While a specific spectrum for this compound was not found in the initial search, the expected spectral features can be predicted based on its structure and data from similar compounds like 3'-(trifluoromethyl)acetanilide.[9]

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the formyl proton. The aromatic protons would appear as a complex multiplet in the range of 7.0-8.0 ppm. The formyl proton (N-CHO) would likely appear as a singlet or a doublet (due to coupling with the N-H proton) further downfield, around 8.0-8.5 ppm. The N-H proton signal would also be present.

-

¹³C NMR: The carbon NMR would show distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the carbonyl carbon of the formyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O (amide I) stretch, typically around 1650-1680 cm⁻¹. An N-H stretching vibration would be observed around 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.13 g/mol ).[5][6][7]

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. The 3-(trifluoromethyl)phenylamine core is a common feature in many pharmaceuticals.

Role as a Synthetic Intermediate

The formyl group in this compound can serve as a protecting group for the amine or can be a precursor for other functional groups. More commonly, the parent amine, 3-(trifluoromethyl)aniline, is used directly in coupling reactions. However, the formanilide can be a stable, solid intermediate that is easily handled and deprotected when needed.

Examples of Biologically Active Molecules

The 3-(trifluoromethyl)aniline scaffold, for which the formanilide is a derivative, is present in numerous drugs. For instance, it is a key component in the synthesis of:

-

Sorafenib: An anticancer drug, is synthesized using a derivative of 3-(trifluoromethyl)aniline.[1]

-

Thiourea Derivatives: Compounds incorporating the 3-(trifluoromethyl)phenyl moiety have been synthesized and evaluated for their antimicrobial and cytotoxic activities.

The trifluoromethyl group in these molecules often contributes to increased efficacy and improved pharmacokinetic properties.[3][10]

Caption: The 3-(trifluoromethyl)aniline scaffold in pharmaceuticals and agrochemicals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved in detail, the safety precautions for its precursor, 3-(trifluoromethyl)aniline, should be considered as a baseline.

-

Hazards: 3-(Trifluoromethyl)aniline is toxic by ingestion and inhalation and is an irritant.[11][12] It is harmful if it comes into contact with the skin and can cause serious eye damage.[12][13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[13]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important molecule in the field of organic synthesis, particularly for the development of new drugs and agrochemicals. Its utility stems from the beneficial properties imparted by the trifluoromethyl group. A clear understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists aiming to leverage this versatile building block in their discovery programs. The continued exploration of trifluoromethylated compounds promises to yield novel solutions to challenges in medicine and agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scilit.com [scilit.com]

- 5. This compound | 657-78-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 657-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. PubChemLite - this compound (C8H6F3NO) [pubchemlite.lcsb.uni.lu]

- 9. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 1H NMR [m.chemicalbook.com]

- 10. jelsciences.com [jelsciences.com]

- 11. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

3-(Trifluoromethyl)formanilide structure and properties

An In-depth Technical Guide to 3-(Trifluoromethyl)formanilide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 657-78-3), a key chemical intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. We will explore its fundamental chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this document details a validated synthesis protocol, discusses its chemical reactivity influenced by the trifluoromethyl group, and outlines its significant applications in research and drug development. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the drug development industry who utilize fluorinated compounds as building blocks for novel molecules.

Chemical Identity and Structure

This compound, systematically named N-[3-(trifluoromethyl)phenyl]formamide, is an aromatic amide.[1] The presence of a trifluoromethyl (-CF3) group on the phenyl ring at the meta-position is a defining structural feature. This potent electron-withdrawing group significantly influences the molecule's electronic properties, reactivity, and, by extension, the properties of derivatives synthesized from it.[2]

Key Identifiers:

-

IUPAC Name: N-[3-(trifluoromethyl)phenyl]formamide[1]

-

Synonyms: 3'-Trifluoromethylformanilide, α,α,α-Trifluoro-m-formotoluidide, N-(3-Trifluoromethylphenyl)formamide[1][6]

-

InChIKey: PPECHNDWLRNHEA-UHFFFAOYSA-N[7]

-

SMILES: C1=CC(=CC(=C1)NC=O)C(F)(F)F[7]

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, qualification, and application of this compound in a research setting.

Physicochemical Data

The properties of this compound are summarized in the table below. It exists as a solid at room temperature.[8]

| Property | Value | Source(s) |

| Molecular Weight | 189.13 g/mol | [3][4][5][6] |

| Appearance | Solid | [8] |

| Purity | ≥95% | [8] |

| Predicted XlogP | 2.6 | [7] |

Spectroscopic Profile

While specific spectral data for this compound is not detailed in the provided search results, its profile can be reliably predicted based on its functional groups and data from analogous structures like 3'-(trifluoromethyl)acetanilide.[9]

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~8.3-8.5 ppm (s, 1H): Formyl proton (-CHO). ~7.3-8.0 ppm (m, 4H): Aromatic protons. Variable (br s, 1H): Amide proton (-NH). | The formyl proton is a singlet. The aromatic region will show complex splitting due to the meta-substitution pattern. The amide proton resonance is often broad and its chemical shift is solvent-dependent. |

| ¹³C NMR | ~160 ppm: Amide carbonyl (C=O). ~120-140 ppm: Aromatic carbons. ~124 ppm (q): Trifluoromethyl carbon (-CF₃), showing coupling to fluorine. | The chemical shifts are characteristic for these functional groups. The carbon attached to the -CF₃ group and adjacent carbons will exhibit splitting (quartet) due to C-F coupling. |

| ¹⁹F NMR | ~ -63 ppm (s): A single peak for the three equivalent fluorine atoms of the -CF₃ group. | This is a highly characteristic signal for trifluoromethyl groups attached to an aromatic ring. |

| FT-IR (cm⁻¹) | ~3300: N-H stretch. ~1680: C=O stretch (Amide I band). ~1540: N-H bend (Amide II band). ~1330 & ~1130: Strong C-F stretching bands. | These absorption frequencies are standard for secondary amides and trifluoromethylated aromatic compounds, allowing for functional group identification.[10][11] |

| Mass Spec. | [M+H]⁺ at m/z 190.0474. | The molecular ion peak is expected at m/z 189.0396. High-resolution mass spectrometry can confirm the elemental composition.[7] |

Synthesis and Reactivity

Synthesis Protocol

This compound is most commonly synthesized via the formylation of its corresponding aniline precursor, 3-(Trifluoromethyl)aniline (CAS: 98-16-8).[4][12] A high-yield, straightforward method involves the reaction with formic acid.[4]

Workflow: Formylation of 3-(Trifluoromethyl)aniline

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Charging: In a suitable reaction vessel equipped with a reflux condenser, charge 3-(Trifluoromethyl)aniline.

-

Solvent and Reagent Addition: Add benzene as the solvent, followed by the addition of formic acid.

-

Reaction: Heat the mixture to reflux for approximately 2.5 hours.[4]

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product with high purity (e.g., 98% yield).[4]

Chemical Reactivity

The reactivity of this compound is dominated by two key features:

-

The Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, the -CF₃ moiety deactivates the aromatic ring towards electrophilic substitution. This electronic effect is crucial in directing further chemical transformations and is a primary reason for its use in medicinal chemistry to enhance metabolic stability and modify binding affinities.

-

The Formanilide Group (-NHCHO): This group can participate in various reactions. For instance, like other formanilides, it can be dehydrated to form the corresponding phenylisocyanide, a versatile reagent in its own right.[13] The amide bond itself can be hydrolyzed under acidic or basic conditions.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical building block. The trifluoromethyl-substituted aniline scaffold is a common feature in many biologically active molecules.

-

Pharmaceutical Synthesis: The precursor, 3-(trifluoromethyl)aniline, is widely used in the synthesis of herbicides, diuretics, and antihypertensives.[12] Consequently, the formanilide derivative serves as a protected or activated intermediate in multi-step syntheses of complex pharmaceutical agents.[14][15] The introduction of a -CF₃ group is a well-established strategy in drug design to improve a compound's pharmacokinetic profile, including its lipophilicity and resistance to metabolic degradation.

-

Intermediate for Heterocyclic Chemistry: It serves as a precursor for constructing various heterocyclic ring systems that are of interest in medicinal chemistry and materials science.

-

Dye Manufacturing: The parent aniline is an intermediate in the production of certain dyes, suggesting a potential role for its derivatives in this field as well.[12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory environment.[6][16]

GHS Hazard Classification:

-

Hazard Statements:

-

Hazard Class: IRRITANT[5]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Ensure that eyewash stations and safety showers are readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust.[16] Wash hands and any exposed skin thoroughly after handling.[17] Do not eat, drink, or smoke in the work area.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its unique electronic properties, imparted by the trifluoromethyl group, make it an important building block, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 657-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 657-78-3 [chemicalbook.com]

- 7. PubChemLite - this compound (C8H6F3NO) [pubchemlite.lcsb.uni.lu]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 13C NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Formanilide - Wikipedia [en.wikipedia.org]

- 14. jelsciences.com [jelsciences.com]

- 15. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)formanilide (CAS 657-78-3)

This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)formanilide, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document delves into the synthesis, analytical characterization, reactivity, and strategic applications of this valuable compound, grounding all claims in verifiable scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name N-[3-(trifluoromethyl)phenyl]formamide, is a derivative of aniline featuring two critical functional groups that dictate its chemical behavior and utility: a formamide group and a trifluoromethyl (-CF3) moiety.[1][2] The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3][4][5] The formamide group, meanwhile, serves as a versatile synthetic handle and a precursor to other functional groups.

The fundamental properties of this compound are summarized below. While specific experimental data for the final product's melting and boiling points are not consistently reported in publicly available literature, the properties of its key precursor, 3-(Trifluoromethyl)aniline, are well-documented and provided for context.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 657-78-3 | [1] |

| Molecular Formula | C₈H₆F₃NO | [1] |

| Molecular Weight | 189.13 g/mol | [1] |

| IUPAC Name | N-[3-(trifluoromethyl)phenyl]formamide | [2] |

| Synonyms | 3'-Trifluoromethylformanilide, α,α,α-Trifluoro-m-formotoluidide | |

| Appearance | Expected to be a solid at room temperature | [6] |

| Precursor (3-Trifluoromethyl)aniline m.p. | 5-6 °C | [7] |

| Precursor (3-Trifluoromethyl)aniline b.p. | 187 °C | [7] |

| Precursor (3-Trifluoromethyl)aniline density | 1.29 g/mL at 25 °C | [7] |

Synthesis and Mechanistic Considerations

The most direct and industrially relevant synthesis of this compound is the N-formylation of its parent amine, 3-(Trifluoromethyl)aniline. This reaction is a classic example of nucleophilic acyl substitution.

Causality in Synthesis Design

The choice of formic acid as the formylating agent is driven by its dual role as both the acyl source and a potential acid catalyst. The lone pair of electrons on the aniline nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of formic acid. The reaction is typically driven to completion by heating, which facilitates the dehydration and removal of the water byproduct. The electron-withdrawing nature of the trifluoromethyl group slightly deactivates the aniline nitrogen, making it less nucleophilic than aniline itself; however, the reaction proceeds efficiently under thermal conditions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Formylation

This protocol is a representative procedure based on established chemical principles.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, charge 3-(Trifluoromethyl)aniline (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or benzene (approx. 5-10 volumes). Add formic acid (1.1 - 1.5 eq).

-

Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically after 2-5 hours), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess formic acid, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Analytical Characterization: A Spectroscopic Signature

Confirming the identity and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data, which serves as a molecular fingerprint for this compound.

Caption: Key NMR handles for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. The predicted shifts are based on data from analogous compounds and established principles.[8][9]

-

¹H NMR: The spectrum will exhibit distinct signals. The formyl proton (-CHO) is expected to appear as a singlet or a doublet (due to coupling with the N-H proton) significantly downfield, around δ 8.4 ppm. The amide proton (N-H) will also be downfield, potentially around δ 8.6 ppm, and may show broadening. The four aromatic protons will appear in the δ 7.3-7.9 ppm region, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the formyl carbonyl carbon (C=O) will be observed around δ 160 ppm.[10] The carbon atom attached to the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of approximately 272 Hz.[11] The trifluoromethyl carbon itself will be in the aromatic region, around δ 124 ppm.[11] The remaining aromatic carbons will appear between δ 115-140 ppm.

-

¹⁹F NMR: A single sharp singlet is expected for the -CF₃ group, as there are no other fluorine atoms in the molecule to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.[12][13] The spectrum of this compound will be dominated by absorptions from the amide and trifluoromethyl groups.

-

N-H Stretch: A moderate to sharp absorption band around 3300-3250 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1680-1660 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[14]

-

N-H Bend (Amide II): A moderate absorption band around 1550-1530 cm⁻¹.

-

C-F Stretches: A series of very strong, sharp absorption bands typically found in the 1350-1100 cm⁻¹ region, characteristic of the CF₃ group.

-

Aromatic C-H and C=C Stretches: Weaker absorptions above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[15][16][17]

-

Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 189.

-

Key Fragmentation Pathways: The fragmentation is predictable. A primary loss of the formyl radical (•CHO, 29 Da) would lead to a fragment ion at m/z = 160.[18][19] Another expected fragmentation is the loss of the trifluoromethyl radical (•CF₃, 69 Da), resulting in a fragment at m/z = 120. Further fragmentation of the aromatic ring would also be observed.

Table 2: Summary of Expected Analytical Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Formyl Proton (CHO) | ~8.4 ppm (s or d) |

| Amide Proton (NH) | ~8.6 ppm (br s) | |

| Aromatic Protons | 7.3 - 7.9 ppm (m) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~160 ppm |

| Aromatic C-CF₃ | Quartet (¹JCF ≈ 272 Hz) | |

| Trifluoromethyl Carbon (CF₃) | ~124 ppm (q) | |

| IR | N-H Stretch | 3300 - 3250 cm⁻¹ |

| C=O Stretch (Amide I) | 1680 - 1660 cm⁻¹ (strong) | |

| C-F Stretches | 1350 - 1100 cm⁻¹ (very strong) | |

| MS (EI) | Molecular Ion [M]⁺• | m/z 189 |

| Major Fragment | m/z 160 ([M - CHO]⁺) | |

| Major Fragment | m/z 120 ([M - CF₃]⁺) |

Reactivity and Strategic Application in Synthesis

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the differential reactivity of its functional groups.

Role as a Synthetic Building Block

The formamide group can serve as a protecting group for the aniline nitrogen, allowing for selective reactions elsewhere on the aromatic ring.[20] More importantly, it is a direct precursor to other functionalities. For example, dehydration of the formamide yields the corresponding isocyanide (phenylisocyanide), a highly reactive species used in multicomponent reactions.[21]

The primary application, however, is in the synthesis of more complex molecules where the 3-(trifluoromethyl)aniline scaffold is required. This moiety is present in numerous FDA-approved drugs and agrochemicals.[4][5][22] A common synthetic strategy involves using a derivative, 3-(trifluoromethyl)phenyl isocyanate, which can be prepared from the parent aniline. This isocyanate is a key reagent for building urea linkages, which are prevalent in many kinase inhibitors used in oncology.

Caption: Role as a precursor in a hypothetical pharmaceutical synthesis pathway.

A notable example is the drug Sorafenib , a multi-kinase inhibitor. Its synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an aniline derivative to form the critical urea bond.[22] While this specific isocyanate is a regioisomer, the underlying synthetic logic demonstrates the importance of the trifluoromethyl-substituted phenyl isocyanate class of reagents, for which this compound's parent amine is the direct precursor.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. The safety profile is largely inferred from related anilide and trifluoromethyl compounds.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Codes | Xi (Irritant) | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | |

| H315: Causes skin irritation. | ||

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. | ||

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Ensure adequate ventilation to keep airborne concentrations low.

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of significant exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases.

References

- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. N,N'-BIS(3-(TRIFLUOROMETHYL)PHENYL)FORMAMIDINE CAS#: 16659-14-6 [m.chemicalbook.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. hmdb.ca [hmdb.ca]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 12. compoundchem.com [compoundchem.com]

- 13. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. uni-saarland.de [uni-saarland.de]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]

- 21. NP-MRD: Showing NP-Card for n-Phenylformamide (NP0081872) [np-mrd.org]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(3-Trifluoromethylphenyl)formamide: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Trifluoromethylphenyl)formamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. The presence of the trifluoromethyl group (–CF3) on the phenyl ring is a key feature, as this moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-(3-Trifluoromethylphenyl)formamide, with a focus on its utility in the development of novel therapeutics.

Chemical Properties and Structure

N-(3-Trifluoromethylphenyl)formamide is a formamide derivative of 3-(trifluoromethyl)aniline. The core structure consists of a benzene ring substituted with a trifluoromethyl group at the meta-position and a formamide group.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO |

| Molecular Weight | 189.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents such as methanol, ethanol, and dichloromethane |

The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and the reactivity of the formamide moiety.

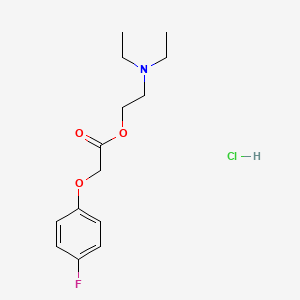

Synthesis and Purification

The most common and straightforward method for the synthesis of N-(3-Trifluoromethylphenyl)formamide is the N-formylation of 3-(trifluoromethyl)aniline. This reaction can be achieved using various formylating agents, with formic acid being a widely used and economical choice. The reaction is often catalyzed to improve reaction rates and yields.

General Synthesis Pathway

Caption: General reaction scheme for the synthesis of N-(3-Trifluoromethylphenyl)formamide.

Detailed Experimental Protocol: Zeolite-Catalyzed N-Formylation

This protocol describes a solvent-free and environmentally friendly method for the synthesis of N-(3-Trifluoromethylphenyl)formamide using a zeolite catalyst.[1]

Materials:

-

3-(Trifluoromethyl)aniline

-

Formic acid (98-100%)

-

Activated H-Zeolite A catalyst

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 mmol) and formic acid (1.2 mmol).

-

Add H-Zeolite A (0.05 g) to the mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

-

Upon completion, add ethyl acetate to the reaction mixture to dissolve the product.

-

Filter the mixture to remove the zeolite catalyst.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining formic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure N-(3-Trifluoromethylphenyl)formamide.

Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The expected spectroscopic data will corroborate the structure of the desired product.

Spectroscopic Characterization

The structural confirmation of N-(3-Trifluoromethylphenyl)formamide is achieved through a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the trifluoromethyl-substituted phenyl ring. A singlet or doublet for the formyl proton (CHO) typically appears downfield (δ 8.0-8.5 ppm). A broad singlet for the N-H proton is also expected. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. A signal for the formyl carbon (C=O) will be present in the downfield region (around 160-165 ppm). |

| ¹⁹F NMR | A sharp singlet for the -CF₃ group, typically in the range of -60 to -65 ppm (relative to CFCl₃).[2] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1670 cm⁻¹), and C-F stretching vibrations (in the 1350-1100 cm⁻¹ region). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.04 g/mol ). |

Applications in Drug Discovery

The primary and most significant application of N-(3-Trifluoromethylphenyl)formamide is its role as a crucial building block in the synthesis of complex pharmaceutical compounds. The trifluoromethylphenyl moiety is a common pharmacophore in modern drug design, valued for its ability to improve a drug's pharmacokinetic and pharmacodynamic properties.

Role as a Synthetic Intermediate

N-(3-Trifluoromethylphenyl)formamide serves as a precursor to a variety of more elaborate molecules. The formamide group can be readily converted to other functional groups, or the entire N-(3-trifluoromethylphenyl) moiety can be incorporated into a larger molecular scaffold.

Caption: Synthetic utility of N-(3-Trifluoromethylphenyl)formamide in drug discovery.

Case Study: Development of NMDA Receptor Ligands

N-(3-Trifluoromethylphenyl)formamide has been utilized in the synthesis of novel N-aryl-N'-methylguanidines, which have been investigated as potential PET radioligands for the N-Methyl-D-aspartate (NMDA) receptor.[1] NMDA receptor dysfunction is implicated in various neurological and psychiatric disorders, making it a significant therapeutic target. The synthesis of these complex guanidines often involves the conversion of the formamide to an isothiocyanate, followed by reaction with an appropriate amine.

Case Study: Pan-RAF Inhibitors

In the field of oncology, derivatives of N-(3-Trifluoromethylphenyl)formamide have been explored for the development of pan-RAF inhibitors.[3] The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. The trifluoromethylphenyl group in these inhibitors often plays a crucial role in achieving high potency and desirable pharmacokinetic profiles.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling N-(3-Trifluoromethylphenyl)formamide. It is important to consult the Safety Data Sheet (SDS) for detailed information.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

N-(3-Trifluoromethylphenyl)formamide is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its straightforward synthesis and the desirable properties conferred by the trifluoromethylphenyl moiety make it a frequently utilized building block for the creation of novel therapeutic agents targeting a range of diseases, from neurological disorders to cancer. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working at the forefront of medicinal chemistry.

References

An In-depth Technical Guide to the Discovery and History of α,α,α-Trifluoro-m-formotoluidide

Abstract

This technical guide provides a comprehensive overview of the synthesis, historical context, and chemical significance of α,α,α-Trifluoro-m-formotoluidide, also known as N-(3-(trifluoromethyl)phenyl)formamide. While a singular "discovery" manuscript for this compound is not prominent in the historical record, its existence and importance are intrinsically linked to the development of its precursor, 3-(trifluoromethyl)aniline, a cornerstone intermediate in the advancement of organofluorine chemistry. This guide will delve into the foundational synthesis of this key aniline, explore the straightforward yet crucial formylation reaction to yield the title compound, and discuss its implicit role in the development of significant pharmaceutical and agrochemical agents. The narrative emphasizes the causal relationships in synthetic strategies and the evolution of trifluoromethylated compounds in applied chemical sciences.

Introduction: The Rise of the Trifluoromethyl Group in Organic Chemistry

The introduction of fluorine and fluorine-containing moieties into organic molecules has been a transformative event in medicinal and agricultural chemistry.[1] The trifluoromethyl (-CF3) group, in particular, has garnered significant attention for its unique electronic properties and metabolic stability.[2][3] Often considered a "super-methyl" group, its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic properties of a parent molecule.[2] The journey of compounds like α,α,α-trifluoro-m-formotoluidide begins with the broader history of organofluorine chemistry, which saw a surge in interest in the mid-20th century as chemists began to appreciate the profound impact of fluorine on biological activity.[4]

This guide will follow a logical progression, starting with the historical synthesis of the essential precursor, 3-(trifluoromethyl)aniline, and then detailing the preparation and properties of its formylated derivative, α,α,α-trifluoro-m-formotoluidide.

Caption: Logical flow of the technical guide.

The Cornerstone Intermediate: 3-(Trifluoromethyl)aniline

The history of α,α,α-trifluoro-m-formotoluidide is inseparable from its parent amine, 3-(trifluoromethyl)aniline (also known as m-aminobenzotrifluoride).[5][6] This colorless liquid has been a vital building block for a wide array of more complex molecules.[7]

Historical Synthesis

The standard manufacturing route to 3-(trifluoromethyl)aniline has historically involved a two-step process starting from benzotrifluoride:

-

Nitration: Benzenetrifluoride is nitrated using a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the -CF3 group directs the nitration primarily to the meta-position, yielding 3-nitrobenzotrifluoride.

-

Reduction: The resulting nitro compound is then reduced to the corresponding amine, 3-(trifluoromethyl)aniline, typically through catalytic hydrogenation.[8]

This process, while effective, laid the groundwork for the availability of 3-(trifluoromethyl)aniline as a commercial chemical intermediate.[8]

Caption: Historical synthesis of 3-(trifluoromethyl)aniline.

Physicochemical Properties of the Precursor

Understanding the properties of the starting material is crucial for appreciating the subsequent chemistry.

| Property | Value |

| Molecular Formula | C₇H₆F₃N[5] |

| Molecular Weight | 161.12 g/mol [5] |

| Appearance | Colorless liquid[5] |

| Boiling Point | 187-188 °C[6] |

| Melting Point | 5-6 °C |

| CAS Number | 98-16-8[6] |

α,α,α-Trifluoro-m-formotoluidide: Synthesis and Characterization

α,α,α-Trifluoro-m-formotoluidide (N-(3-(trifluoromethyl)phenyl)formamide) is the direct product of the formylation of 3-(trifluoromethyl)aniline. This reaction, while a standard transformation in organic synthesis, is a critical step for modifying the aniline's reactivity and for its use in further synthetic applications.

Synthesis Protocol: Formylation

The formylation of an amine involves the introduction of a formyl group (-CHO). One of the most direct methods is the reaction with formic acid.

Experimental Protocol: Synthesis via Formic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3-(trifluoromethyl)aniline is dissolved in a suitable solvent, such as benzene or toluene.

-

Reagent Addition: An excess of formic acid (e.g., 98%) is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for a period of 2.5 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield N-(3-(trifluoromethyl)phenyl)formamide as a solid.

This straightforward procedure provides the target compound in high yield.

Caption: Formylation of 3-(trifluoromethyl)aniline.

Physicochemical Properties

The properties of α,α,α-Trifluoro-m-formotoluidide are tabulated below.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO |

| Molecular Weight | 189.13 g/mol |

| CAS Number | 657-78-3 |

Historical Significance and Application as a Synthetic Intermediate

The true historical significance of α,α,α-trifluoro-m-formotoluidide lies in its role as a synthetic intermediate, particularly in the development of pharmaceuticals. The formamide group can serve as a protecting group for the aniline or as a precursor to other functional groups.

A prime example of the importance of its parent aniline is in the synthesis of Flufenamic acid , a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, which was invented in 1963.[9] The synthesis of flufenamic acid involves the coupling of 2-chlorobenzoic acid with 3-(trifluoromethyl)aniline. The availability and reactivity of 3-(trifluoromethyl)aniline were therefore critical to the development of this class of drugs.

Conclusion

The story of α,α,α-trifluoro-m-formotoluidide is a compelling example of how a seemingly simple derivative of a key intermediate can be integral to the progress of applied chemistry. While it may not have a celebrated "discovery" moment, its existence is a direct consequence of the pioneering work in the synthesis of trifluoromethylated anilines. This guide has traced the lineage of this compound from the foundational chemistry of its precursor to its logical and practical synthesis. For researchers in drug discovery and agrochemical development, understanding the history and synthetic accessibility of such building blocks remains a critical aspect of innovation. The legacy of α,α,α-trifluoro-m-formotoluidide is not in its own right, but in the enabling power it and its parent aniline have provided to the field of organofluorine chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 7. CAS 98-16-8: 3-(Trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]

- 8. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]

- 9. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Aniline Core: A Cornerstone of Modern Drug Discovery and Agrochemical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the aniline scaffold represents a transformative approach in medicinal chemistry and agrochemical development. This guide provides a comprehensive technical overview of the multifaceted biological activities of trifluoromethylated anilines. We will delve into the fundamental physicochemical alterations induced by the CF₃ moiety, explore their diverse applications as anticancer, antimicrobial, and neuroprotective agents, and provide detailed experimental protocols for assessing their efficacy. By synthesizing mechanistic insights with practical methodologies, this document serves as an essential resource for professionals engaged in the discovery and optimization of novel bioactive molecules.

The Power of Trifluorometylation: Enhancing Molecular Properties

The introduction of a trifluoromethyl group onto an aniline ring profoundly modifies its electronic and physical properties, bestowing advantages crucial for drug design.[1][2][3] The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing moiety, which can significantly impact the basicity (pKa) of the aniline nitrogen.[1] This alteration in pKa is critical for modulating drug-receptor interactions and pharmacokinetic profiles.

Furthermore, the CF₃ group is considered a "super-methyl" group due to its increased lipophilicity and metabolic stability.[3] The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes, a key strategy for enhancing a drug's half-life.[1] This enhanced metabolic stability, coupled with improved membrane permeability, makes trifluoromethylated anilines highly desirable scaffolds in the pursuit of more effective and durable therapeutic agents.[4][5][6][7]

Key Physicochemical Impacts of Trifluoromethylation:

| Property | Effect of Trifluoromethyl Group | Rationale |

| Basicity (pKa) | Decreases | Strong electron-withdrawing nature of the CF₃ group reduces the electron density on the aniline nitrogen.[1] |

| Lipophilicity (LogP) | Increases | The CF₃ group is more lipophilic than a methyl group, enhancing membrane permeability.[4][6] |

| Metabolic Stability | Increases | The high strength of the C-F bond makes it resistant to enzymatic degradation, particularly by CYP450 enzymes.[1][5] |

| Binding Affinity | Can enhance | The CF₃ group can engage in favorable interactions with biological targets, improving binding affinity.[2] |

Anticancer Activity: A Prominent Therapeutic Avenue

Trifluoromethylated anilines are integral components of numerous anticancer agents, demonstrating significant cytotoxic effects against a range of cancer cell lines.[8][9] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive tumor proliferation and survival.[2][8]

Mechanism of Action: Inducing Apoptosis and Inhibiting Kinases

Studies on various trifluoromethyl-containing compounds suggest that a primary mode of their anticancer activity is the induction of apoptosis.[8] For instance, certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their demise.[10]

Furthermore, the anilinoquinazoline scaffold, often featuring a trifluoromethylated aniline moiety, is a common pharmacophore in the development of kinase inhibitors.[1] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many cancers. The trifluoromethyl group can enhance the inhibitory potency (IC₅₀) of these compounds against specific kinases, thereby blocking downstream signaling and halting cancer cell growth.[1][2]

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of several trifluoromethyl-containing aniline derivatives against various human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: Cytotoxicity of Anilino-Substituted Quinazoline and Pyrimidine Derivatives [8]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 4-anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 |

| Anilino pyrimidine sulfonamide 3d | K562 (Leukemia) | Promising activity |

| Anilino pyrimidine sulfonamide 3e | K562 (Leukemia) | Promising activity |

| Anilino pyrimidine sulfonamide 3g | K562 (Leukemia) | Promising activity |

Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [8]

| Compound ID | A375 (Melanoma) IC₅₀ (µM) | C32 (Melanoma) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

| 3a | >50 | 28.3 | 29.1 | >50 |

| 3b | 25.4 | 24.4 | 27.8 | 25.4 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated aniline compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.[8]

Caption: Workflow for determining cell viability using the MTT assay.

Antimicrobial and Antibiofilm Efficacy

Trifluoromethylated anilines have demonstrated potent antibacterial and antibiofilm properties, making them promising candidates for combating bacterial infections.[11][12] Their efficacy has been particularly noted against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi.[11][12]

Mechanism of Action: Membrane Disruption and Virulence Factor Inhibition

Certain trifluoro-anilines cause noticeable destruction to the bacterial cell membrane, leading to bactericidal activity.[11][12] In addition to direct killing, these compounds can also inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[11][13]

Furthermore, trifluoromethylated anilines have been shown to significantly reduce the production of key virulence factors, including motility, protease activity, hemolysis, and indole production, thereby diminishing the pathogen's ability to cause disease.[11][12]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of two active trifluoro-aniline derivatives against planktonic cells.

Table 3: Minimum Inhibitory Concentrations (MIC) of Trifluoro-Anilines [11][12]

| Compound | Target Organism | MIC (µg/mL) |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. harveyi | 100 |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. harveyi | 50 |

Experimental Protocol: MIC Determination by Broth Microdilution

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum: Culture bacteria overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of the trifluoromethylated aniline compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination using the broth microdilution method.

Neuroprotective and Ion Channel Modulation Activities

Recent studies have highlighted the potential of trifluoromethyl-containing compounds in the treatment of neurological disorders. For example, a synthetic compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has shown promise in recovering learning and memory after chronic cerebral hypoperfusion by promoting neurogenesis.[14] The proposed mechanism involves the upregulation of brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB pathway.[14]

Trifluoromethylated anilines can also serve as scaffolds for the development of ion channel modulators.[15][16] Ion channels are critical for neuronal signaling, and their modulation can have profound effects on neuronal excitability and function. The unique properties of the trifluoromethyl group can be leveraged to design selective and potent modulators of specific ion channels implicated in neurological diseases.

Applications in Agrochemicals

Trifluoromethylated anilines are extensively used in the formulation of agrochemicals, including herbicides, pesticides, and fungicides.[17][18] The trifluoromethyl group enhances the biological activity and environmental persistence of these compounds, leading to more effective crop protection solutions.[18][19] For instance, 4-Nitro-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of various pesticides and herbicides where the specific arrangement of substituents leads to potent and selective biological activity.

Synthesis and Chemical Reactivity

Trifluoromethylated anilines serve as versatile building blocks in organic synthesis.[20] The amino group can undergo various transformations, such as acylation and N-alkylation, while the aromatic ring is amenable to electrophilic substitution.[20] Numerous synthetic protocols have been developed for the efficient synthesis of a wide range of trifluoromethylated aniline derivatives, including methods for ortho-trifluoromethoxylation and visible-light-induced radical trifluoromethylation.[21][22]

General Synthesis of 4-Anilinoquinazoline Derivatives[8]

A solution of the appropriate aniline (0.33 mmol) and formamidine acetate (0.55 mmol) in absolute ethanol (10 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield the quinazoline derivative.

Conclusion

The trifluoromethylaniline core is a privileged scaffold in modern chemical biology, offering a unique combination of physicochemical properties that translate into potent and diverse biological activities. From combating cancer and microbial infections to protecting neuronal function and ensuring crop health, these compounds continue to be a focal point of intensive research and development. The insights and methodologies presented in this guide underscore the immense potential of trifluoromethylated anilines and provide a solid foundation for the continued exploration and exploitation of their therapeutic and agrochemical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. The synthesis of trifluoromethylated N-nitroaryl-2-amino-1,3-dichloropropane derivatives and their evaluation as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ion Channel Modulators in Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ion channel modulators as potential positive inotropic compound for treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. tuodaindus.com [tuodaindus.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Visible-light-promoted radical C-H trifluoromethylation of free anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group represents one of the most impactful and widely adopted strategies in modern drug design. Its introduction into a molecular scaffold can profoundly and often beneficially alter a compound's physicochemical and biological properties. This guide provides an in-depth analysis of the multifaceted roles of the CF₃ group, moving from its fundamental electronic and steric characteristics to its influence on pharmacokinetics and pharmacodynamics. We will explore how this seemingly simple substituent enhances metabolic stability, modulates lipophilicity and pKa, and creates critical binding interactions that can significantly improve a drug candidate's efficacy, safety, and overall "drug-likeness." This paper synthesizes field-proven insights with established chemical principles, offering researchers and drug development professionals a comprehensive technical overview supported by mechanistic diagrams, procedural outlines for key synthetic transformations, and illustrative case studies of successful FDA-approved drugs.

Introduction: The Rise of a "Super-Methyl" Group

The history of medicinal chemistry is a story of molecular fine-tuning. Among the vast arsenal of functional groups available to the medicinal chemist, organofluorine substituents, particularly the trifluoromethyl group, have ascended to a position of prominence. The first investigations into the biological activity of trifluoromethyl compounds date back to the 1950s, but their use has exploded in recent decades.[1] Today, a significant percentage of top-selling pharmaceuticals contain at least one fluorine atom, with the CF₃ group being a recurring motif in many blockbuster drugs, from antidepressants like Fluoxetine to anti-inflammatory agents like Celecoxib.[2][3]

Often dubbed a "super-methyl" group, the CF₃ moiety is far more than a simple sterically larger version of its hydrocarbon counterpart.[4] Its potent electron-withdrawing nature, combined with high lipophilicity and exceptional stability, provides a unique combination of properties that chemists can leverage to overcome common drug development hurdles.[5][6] This guide will dissect the causality behind the CF₃ group's success, providing a foundational understanding for its rational application in drug discovery projects.

Chapter 1: The Unique Physicochemical Profile of the Trifluoromethyl Group

The profound impact of the CF₃ group begins with its fundamental physicochemical properties, which are dramatically different from the methyl (CH₃) or hydrogen (H) groups it often replaces.

Electronegativity, Lipophilicity, and Steric Hindrance

The three highly electronegative fluorine atoms create a strong inductive electron-withdrawing effect, significantly altering the electronic landscape of the parent molecule.[5] This property is central to its ability to modulate molecular interactions and reactivity. Concurrently, the CF₃ group is substantially more lipophilic than a hydrogen or methyl group, a characteristic that is critical for enhancing a drug's ability to cross biological membranes.[4][6]

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[7] This inherent strength is the primary reason for the exceptional metabolic stability of the CF₃ group.[4]

| Property | Hydrogen (H) | Methyl (CH₃) | Chlorine (Cl) | Trifluoromethyl (CF₃) | Causality & Implication |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | ~2.2-2.7 | Sterically, CF₃ is larger than methyl and can be considered a bioisostere for an isopropyl group.[5][8] This can enhance binding through increased hydrophobic interactions. |

| Hansch Lipophilicity (π) | 0.00 | +0.50 | +0.71 | +0.88 | The high lipophilicity significantly improves membrane permeability, aiding absorption and distribution, including passage across the blood-brain barrier.[5][7] |

| Electronegativity (Pauling) | 2.20 | ~2.5 (C) | 3.16 | ~3.5-4.0 (effective) | The strong electron-withdrawing nature lowers the pKa of nearby acidic or basic centers, altering ionization state at physiological pH and influencing target binding.[2][9] |

| Metabolic Stability | Low (labile) | Low (prone to oxidation) | Moderate | High | The strong C-F bonds are resistant to enzymatic cleavage, particularly by Cytochrome P450 enzymes, thus preventing metabolic degradation.[6][10] |

Modulation of Acidity and Basicity (pKa)

The powerful inductive effect of the CF₃ group is a reliable tool for tuning the pKa of nearby functional groups. When placed on an aromatic ring, it can significantly lower the pKa of an acidic proton (e.g., in a phenol or carboxylic acid) or decrease the basicity of a nitrogen atom (e.g., in an aniline or pyridine). This modulation is critical because a drug's ionization state at physiological pH (typically ~7.4) dictates its solubility, permeability, and ability to interact with its biological target.[9][11] For example, lowering the pKa of a basic amine can reduce unwanted interactions with off-target ion channels while preserving the necessary interactions at the primary target.

Chapter 2: Pharmacokinetic Implications of Trifluoromethylation

The translation of a potent compound into a successful drug is heavily dependent on its pharmacokinetic (PK) profile—what the body does to the drug. Trifluoromethylation is a premier strategy for optimizing PK properties.

Enhancing Metabolic Stability

One of the most valuable applications of the CF₃ group is to block metabolic oxidation.[10] Aromatic rings and methyl groups are common sites of metabolism by Cytochrome P450 (CYP) enzymes, which hydroxylate these positions to facilitate excretion. Replacing a hydrogen or a methyl group at such a "metabolic hotspot" with a CF₃ group effectively shields the molecule from this degradation pathway.[6] The extreme stability of the C-F bonds makes the group resistant to enzymatic attack, which can dramatically increase the drug's half-life, improve its oral bioavailability, and lead to a more consistent therapeutic exposure with less frequent dosing.[4][7]

Caption: Metabolic blocking effect of the CF₃ group.

Improving Membrane Permeability and Bioavailability

The lipophilicity imparted by the CF₃ group is instrumental in improving a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[6][7] This enhanced permeability often translates directly to improved oral bioavailability, ensuring that a sufficient concentration of the drug reaches its site of action.[7][10] The antidepressant Fluoxetine (Prozac) is a classic example where the CF₃ group contributes to the lipophilicity required for efficient brain penetration.[7]

Chapter 3: Pharmacodynamic Impact: Trifluoromethyl Groups in Drug-Target Interactions

Beyond pharmacokinetics, the CF₃ group plays a direct and active role in how a drug binds to its target protein, influencing both affinity and selectivity.

Binding Affinity and Non-Covalent Interactions

The CF₃ group can participate in several types of favorable non-covalent interactions within a protein's binding pocket:

-

Hydrophobic Interactions: Its lipophilic nature allows it to fit snugly into hydrophobic pockets, displacing water and contributing favorably to the binding energy.[5]

-

Dipole-Dipole and Ion-Dipole Interactions: The polarized C-F bonds create a strong molecular dipole, allowing the CF₃ group to engage in stabilizing electrostatic interactions with polar residues or charged ions in the binding site.

-

Weak Hydrogen Bonding: While not a classical hydrogen bond acceptor, the electronegative fluorine atoms can act as very weak acceptors in certain contexts, contributing to binding affinity.[12][13]

-

Halogen Bonding: In specific geometric arrangements, the fluorine atoms can participate in halogen bonds, a directional non-covalent interaction that is gaining recognition in drug design.[1]

The anti-HIV drug Tipranavir exemplifies this, where its trifluoromethyl-2-pyridyl moiety engages in multiple stabilizing interactions within the active site of the HIV protease enzyme.[1]

Caption: Binding interactions of the CF₃ group.

Bioisosterism: A Versatile Mimic

The CF₃ group is an effective bioisostere for several other chemical groups, allowing chemists to replace a problematic moiety while retaining or improving biological activity. It is sterically similar to a chlorine atom and can be compared to an isopropyl group.[7][8] In some cases, it has successfully replaced an aliphatic nitro group, which is often considered a metabolic liability.[14][15] This bioisosteric replacement not only resolved the metabolic instability of the nitro-containing compounds but also led to more potent analogues.[16]

Chapter 4: Strategic Incorporation: Synthetic Methodologies